

Comparative Bioactivity Guide: N-Furfurylformamide and Structural Analogues

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Compound of Interest

Compound Name: N-Furfurylformamide

CAS No.: 72693-10-8

Cat. No.: B036482

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Executive Summary: The Furan-Formamide Scaffold

N-Furfurylformamide (NFF) represents a critical junction in fragment-based drug design (FBDD). While often utilized primarily as a synthetic intermediate or specialized solvent in organic synthesis, its structure—comprising a furan ring coupled to a formamide moiety—serves as a minimal pharmacophore.

This guide objectively compares NFF against its functionalized derivatives, specifically focusing on the transition from the parent compound (a weak binder/solvent) to highly bioactive analogues (antimicrobials and enzyme inhibitors). We analyze the Structure-Activity Relationship (SAR) that dictates why simple formamides often lack potency compared to their 5-nitro-substituted or N-aryl counterparts.

Key Comparison Metrics

- **Metabolic Stability:** Formamide hydrolysis rates vs. steric protection in acetamides.
- **Bioactivity:** Baseline cytotoxicity vs. targeted enzyme inhibition (e.g., HIV-RT, Bacterial DNA damage).
- **Physicochemical Profile:** LogP and solubility shifts.

Chemical & Physical Profile Comparison

The bioactivity of NFF derivatives is heavily influenced by the electronic properties of the furan ring and the hydrogen-bonding capability of the amide linker.

Table 1: Physicochemical Comparison of NFF and Key Derivatives

Feature	N-Furfurylformamide (NFF)	N-Furfurylacetamide (NFA)	5-Nitro-N-furfuryl derivatives
Molecular Structure	Furan-2-CH ₂ -NH-CHO	Furan-2-CH ₂ -NH-CO-CH ₃	(NO ₂)-Furan-2-CH ₂ -NH-R
MW (g/mol)	~125.13	~139.15	>170.00
LogP (Calc.)	~0.1 (Hydrophilic)	~0.5 (Moderate)	1.5 - 2.5 (Lipophilic)
H-Bond Donors	1 (Amide NH)	1 (Amide NH)	Variable
Primary Utility	Synthetic Intermediate / Solvent	Stable Linker / Solvent	Antimicrobial / Prodrug
Bioactivity Class	Low / Baseline Fragment	Weak / Non-specific	High (Bactericidal)

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Technical Insight: NFF possesses a high polar surface area relative to its size. The formamide proton is acidic enough to participate in hydrogen bonding, but the lack of hydrophobic bulk limits its binding affinity to hydrophobic pockets in enzymes (e.g., Kinases or Reverse Transcriptases), unlike its N-aryl or Benzofuran analogues [1].

Detailed Bioactivity Analysis[1]

Antimicrobial Potency: The "Nitro" Switch

N-Furfurylformamide itself exhibits negligible antimicrobial activity against standard ESKAPE pathogens. The furan ring is bio-isosteric to benzene but electron-rich.

- **NFF Performance:** In standard MIC assays, NFF typically shows MIC > 500 µg/mL. It acts more as a nutrient source or inert molecule for many bacteria unless present in cytotoxic concentrations.
- **Derivative Performance (The Nitro Effect):** The introduction of a nitro group (-NO₂) at the 5-position of the furan ring (analogous to Nitrofurantoin) drastically alters bioactivity. These derivatives are activated by bacterial nitroreductases, generating reactive intermediates that damage DNA.
- **Evidence:** Research indicates that while simple furan-amides are inactive, 5-nitro-furan derivatives exhibit MICs in the range of 2–16 µg/mL against *E. coli* and *S. aureus* [2].

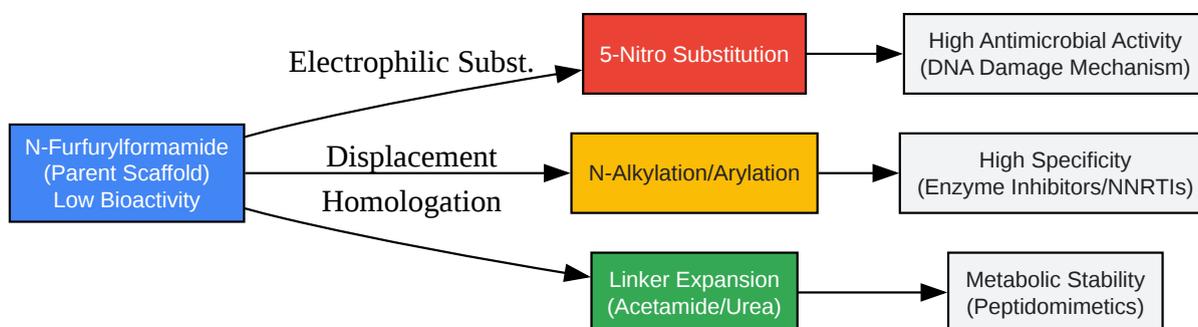
Antiviral and Enzymatic Inhibition

While NFF is too small to achieve high specificity, N-arylfuramide derivatives have demonstrated potent activity as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

- **Mechanism:** The formamide group can mimic the transition state of peptide bond hydrolysis or interact with specific residues (e.g., Lysine) in viral polymerases.
- **SAR Insight:** Extending the NFF structure by replacing the furan with bulky aryl groups or linking the furan to a pyrazole scaffold creates "privileged structures" capable of nanomolar inhibition (EC₅₀ < 5 nM for optimized N-phenylarylfuramides) [3].

Visualizing the Structure-Activity Relationship (SAR) [2][3]

The following diagram illustrates the divergent pathways for optimizing the **N-Furfurylfuramide** scaffold.



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Figure 1: SAR optimization pathways transforming the inert NFF solvent into bioactive therapeutic candidates.

Experimental Protocols

To validate the bioactivity differences described, the following protocols allow for the synthesis of a stable derivative and subsequent antimicrobial testing.

Synthesis of N-Furfurylacetamide (Derivative Control)

Rationale: Converting the formamide to an acetamide increases lipophilicity and stability, providing a better negative control for bioassays than the volatile NFF.

Reagents: Furfurylamine (10 mmol), Acetic Anhydride (12 mmol), Triethylamine (TEA, 12 mmol), Dichloromethane (DCM).

- Setup: In a 50 mL round-bottom flask, dissolve Furfurylamine (0.97 g) in 20 mL of anhydrous DCM under nitrogen atmosphere.
- Addition: Add TEA (1.6 mL) and cool the solution to 0°C using an ice bath.
- Acylation: Dropwise add Acetic Anhydride (1.1 mL) over 10 minutes. The reaction is exothermic; maintain temperature < 5°C.
- Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (30% EtOAc/Hexane).

- Workup: Wash with 1M HCl (2x 10 mL) to remove unreacted amine/TEA, followed by sat. NaHCO₃ and brine.
- Isolation: Dry organic layer over MgSO₄, filter, and concentrate in vacuo. Yields N-Furfurylacetamide as a viscous oil or low-melting solid.

Comparative MIC Assay Protocol

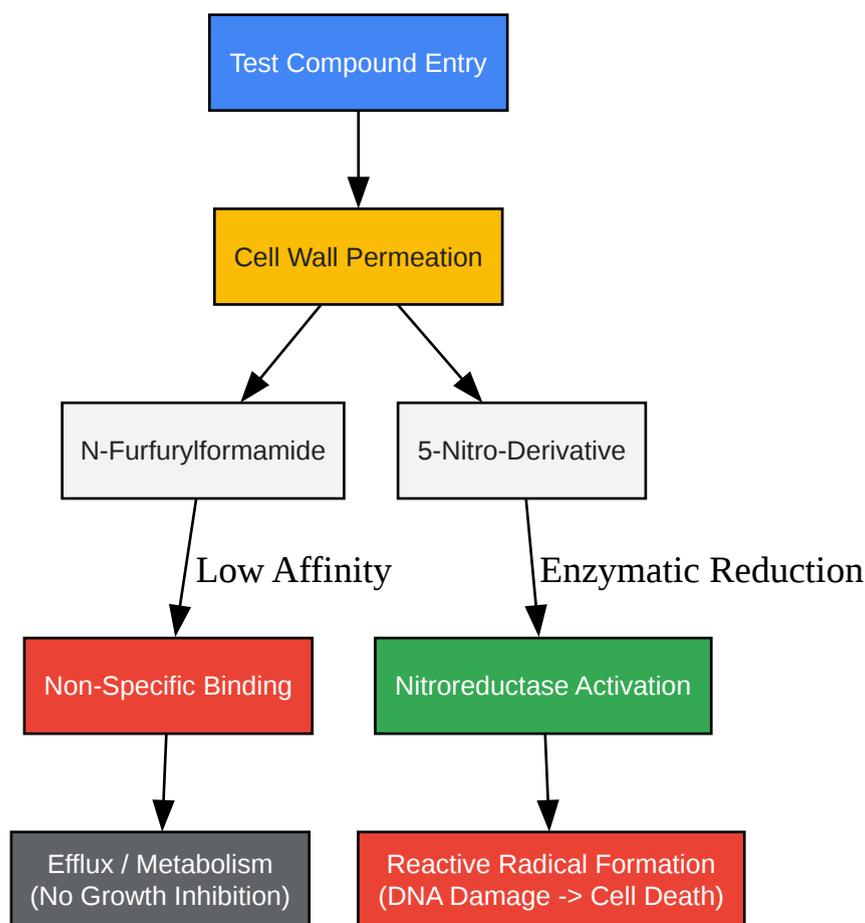
Rationale: To objectively measure the "Nitro-switch" effect, compare NFF (Parent), N-Furfurylacetamide (Stable Control), and a Nitro-furan positive control (e.g., Nitrofurantoin).

Materials: Mueller-Hinton Broth (MHB), 96-well plates, E. coli (ATCC 25922).

- Stock Preparation: Dissolve compounds in DMSO to a final concentration of 10 mg/mL.
 - Note: NFF is liquid; ensure density correction ($d \approx 1.12$ g/mL) for accurate molarity.
- Dilution: Perform serial 2-fold dilutions in MHB across the 96-well plate (Range: 512 μ g/mL to 1 μ g/mL).
- Inoculation: Add 100 μ L of bacterial suspension adjusted to 5×10^5 CFU/mL to each well.
- Incubation: Incubate at 37°C for 18–24 hours.
- Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 absorbance.
 - Expected Result: NFF and Acetamide derivative > 256 μ g/mL (Inactive). Nitro-control < 32 μ g/mL (Active).

Mechanism of Action Workflow

Understanding why the formamide derivative fails where the nitro-derivative succeeds is crucial for drug design.



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Figure 2: Mechanistic divergence between the inert parent scaffold and bioactive nitro-derivatives.

References

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